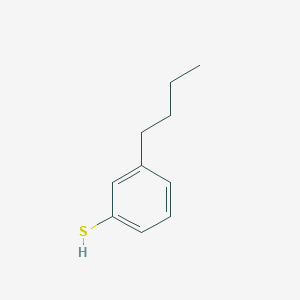

3-n-Butylbenzenethiol

Description

3-n-Butylbenzenethiol (C₁₀H₁₄S) is an aromatic thiol characterized by a benzene ring substituted with a sulfhydryl (-SH) group and an n-butyl chain at the third position. It is primarily utilized in organic synthesis, agrochemical intermediates, and as a ligand in coordination chemistry.

Properties

IUPAC Name |

3-butylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8,11H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVIODAMAHTWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601799 | |

| Record name | 3-Butylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-89-6 | |

| Record name | 3-Butylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-n-Butylbenzenethiol can be synthesized through various methods, including:

Electrophilic Aromatic Substitution:

Nucleophilic Substitution: Another approach involves the reaction of a butyl halide with benzenethiol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high efficiency and purity, utilizing advanced catalytic systems and reaction conditions to minimize by-products and maximize yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or disulfides.

Reduction: The compound can be reduced to form the corresponding butylbenzene.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed:

Oxidation: Sulfonic acids, disulfides

Reduction: Butylbenzene

Substitution: Various substituted benzenes depending on the nucleophile used

Scientific Research Applications

3-n-Butylbenzenethiol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of 3-n-Butylbenzenethiol involves its interaction with molecular targets through its thiol group. The sulfur atom in the thiol group can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Boiling Point : The n-butyl chain in this compound increases molecular weight and van der Waals forces, resulting in a higher boiling point compared to simpler analogs like benzenethiol .

- Acidity : Alkyl substituents slightly reduce thiol acidity. For example, benzenethiol (pKa 6.5) is marginally more acidic than this compound (pKa ~6.5–7.0) due to electron-donating effects of the alkyl group .

Benzenethiol (C₆H₅SH)

- Reactivity : Highly reactive in nucleophilic substitutions and metal coordination (e.g., forming metal-thiolate complexes).

- Applications : Used in polymer stabilization and as a precursor for pharmaceuticals. Its simpler structure allows for easier synthesis but limits functional versatility compared to alkylated derivatives .

4-Methylbenzenethiol

- Reactivity : The methyl group enhances steric hindrance, reducing reaction rates in bulky electrophilic substitutions.

- Applications : Preferred in asymmetric synthesis where steric control is critical.

This compound

- Reactivity: The n-butyl chain provides lipophilicity, making it ideal for reactions in non-polar solvents. It also stabilizes radicals in polymerization processes.

- Applications : Widely used in agrochemicals (e.g., pesticide additives) and as a ligand in catalysis for transition metals like palladium .

Biological Activity

3-n-Butylbenzenethiol, a member of the thiol class of compounds, is recognized for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.

This compound is characterized by its thiol (-SH) group, which plays a crucial role in its biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and proteins.

The biological activity of this compound primarily stems from its ability to form strong bonds with metal ions and electrophilic species due to the presence of the sulfur atom in the thiol group. This interaction can modulate enzyme activity and influence various biochemical pathways:

- Enzyme Interaction : The thiol group can act as a nucleophile, participating in redox reactions and influencing enzyme conformation.

- Metal Ion Binding : The compound can chelate metal ions, potentially affecting metal-dependent enzyme activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

| Study | Findings |

|---|---|

| Dreiem et al. (2002) | Indicated that n-butylbenzene caused the formation of reactive oxygen species (ROS) in rat cerebellar cells at concentrations above 313 µM. |

| Izumi et al. (2005) | Reported increased liver enzyme activity in rats exposed to n-butylbenzene, suggesting a potential adaptive response to oxidative stress. |

Cytotoxicity

The cytotoxic effects of this compound have been documented in various studies. For instance, it has been shown to induce apoptosis in specific cell lines at elevated concentrations.

| Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|

| Rat Cerebellar Cells | >313 | Increased ROS formation and cytotoxicity |

| Human Neutrophils | >200 | Induced apoptosis |

Case Study 1: Liver Toxicity in Rats

A study conducted by Izumi et al. (2005) examined the effects of n-butylbenzene on liver function in rats. The study found that doses of 300 mg/kg/day led to hepatocellular hypertrophy and increased liver weights, indicating potential liver toxicity.

Case Study 2: Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. For example, studies on related compounds have shown effectiveness against various pathogens, suggesting potential applications in pharmaceuticals.

Applications in Medicine

The ongoing research into this compound highlights its potential applications:

- Drug Development : The compound's interactions with biological molecules may lead to the development of novel therapeutic agents.

- Antioxidant Therapies : Its antioxidant properties suggest possible uses in treating oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.